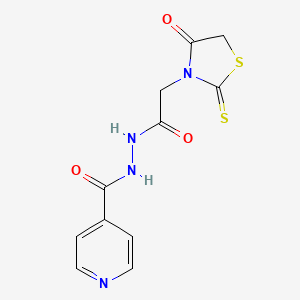

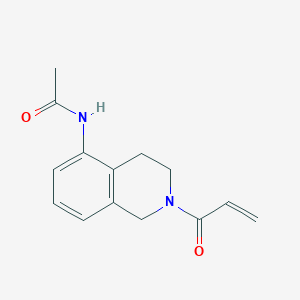

(E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide, also known as FPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. FPA is a small molecule that can selectively bind to specific proteins and modulate their activity, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Green Organic Chemistry Synthesis

The compound has been used in green organic chemistry synthesis. A study by Jimenez et al. (2019) involved its synthesis under microwave radiation and its ene-reduction by marine and terrestrial-derived fungi. This process yielded a compound with a CN-bearing stereogenic center, showing the compound's utility in organic synthesis and biotransformation processes (Jimenez et al., 2019).

Amplifiers of Phleomycin

Research by Brown & Cowden (1982) explored the compound as an amplifier of phleomycin against Escherichia coli. This illustrates its potential use in enhancing antibiotic efficacy, specifically against bacterial infections (Brown & Cowden, 1982).

Development of Cytotoxic Agents

Tarleton et al. (2013) synthesized focused libraries of analogues of this compound, assessing their cytotoxicity against cancer cell lines. This research points to its potential application in cancer treatment, particularly in the development of new cytotoxic scaffolds (Tarleton et al., 2013).

Bioisosteres of 5-HT1F Receptor Agonists

Mathes et al. (2004) investigated derivatives of this compound as bioisosteres of 5-HT1F receptor agonist indole analogues. The study highlighted its potential use in treating acute migraine, indicating its significance in neuropharmacology (Mathes et al., 2004).

Synthesis and Polymerization

Ling & Habicher (2001) researched the synthesis and polymerization of multifunctional N-substituted (meth)acrylamides containing a similar structure. This study suggests its use in developing new polymer materials (Ling & Habicher, 2001).

Imaging of Microglia in Neuroinflammation

A study by Horti et al. (2019) used a derivative of this compound as a PET radiotracer for imaging microglia in neuroinflammation, which is crucial in understanding various neuropsychiatric disorders (Horti et al., 2019).

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(4-3-17-2-1-13-23-17)20-14-15-7-11-21(12-8-15)16-5-9-19-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,20,22)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHABRFDTAXEHQN-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)

![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)

![3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2354222.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2354223.png)

![2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2354225.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2354226.png)

![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)

![3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354230.png)

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)